molecular formula C7H5BrN2O B1450619 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one CAS No. 1788054-65-8

7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one

Cat. No.: B1450619
CAS No.: 1788054-65-8
M. Wt: 213.03 g/mol
InChI Key: XKVKKLSEUUNJLW-UHFFFAOYSA-N
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Description

7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,2-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying degrees of potency .

The interaction between this compound and FGFRs involves binding to the receptor’s tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the FGFR signaling pathway, which is often abnormally activated in various cancers .

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis. For instance, in breast cancer 4T1 cells, treatment with the compound resulted in significant inhibition of cell migration and invasion . Additionally, the compound’s impact on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of FGFRs. The compound binds to the ATP-binding site of the receptor’s tyrosine kinase domain, thereby blocking the receptor’s ability to phosphorylate downstream signaling proteins. This inhibition leads to the suppression of key signaling pathways involved in cell growth and survival .

Furthermore, the compound’s ability to induce apoptosis in cancer cells is linked to its impact on the mitochondrial pathway. By disrupting the balance of pro- and anti-apoptotic proteins, this compound promotes the release of cytochrome c from mitochondria, triggering the activation of caspases and subsequent cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over extended periods. In in vitro studies, the compound’s inhibitory effects on FGFRs and cancer cell proliferation were sustained over 24 to 48 hours .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, adverse effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a key role in the oxidation of the compound, followed by conjugation reactions that facilitate its excretion . The compound’s metabolites have been detected in both urine and feces, indicating efficient clearance from the body .

Transport and Distribution

Within cells, this compound is transported via passive diffusion and active transport mechanisms. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . Binding proteins, such as albumin, also play a role in the compound’s transport in the bloodstream .

Subcellular Localization

The subcellular localization of this compound is predominantly in the cytoplasm, where it interacts with FGFRs and other signaling proteins. The compound’s localization is facilitated by its ability to diffuse across cellular membranes and its affinity for specific intracellular targets . Post-translational modifications, such as phosphorylation, may also influence the compound’s activity and localization within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one typically involves the bromination of 1H-pyrrolo[3,2-c]pyridine. A common method includes the reaction of 1H-pyrrolo[3,2-c]pyridine with N-bromosuccinimide (NBS) in a solvent such as tetrahydrofuran (THF) under ice-bath conditions. The reaction mixture is stirred at 0°C for several hours, followed by extraction and purification to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrrolo[3,2-c]pyridines with different functional groups.

Scientific Research Applications

7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.

    Biological Studies: The compound is used in the development of probes for studying biological pathways and protein interactions.

    Material Science: It can be utilized in the synthesis of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is unique due to its specific bromination pattern, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

7-bromo-1,3-dihydropyrrolo[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-3-9-2-4-1-6(11)10-7(4)5/h2-3H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVKKLSEUUNJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CC(=C2NC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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